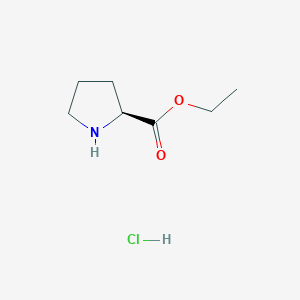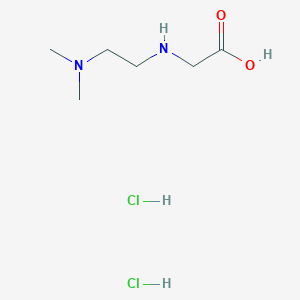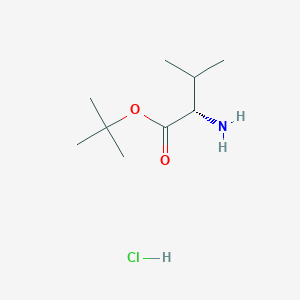
(S)-Ethyl pyrrolidine-2-carboxylate hydrochloride
Overview
Description
(S)-Ethyl pyrrolidine-2-carboxylate hydrochloride, also known as EPCH, is a synthetic derivative of pyrrolidine, an organic compound that is widely used in the pharmaceutical and chemical industries. EPCH is a versatile compound with a wide range of applications, including use as a solvent, an intermediate in organic synthesis, and a reagent for the synthesis of other compounds. EPCH has been studied for its potential use in drug development, as well as its biochemical and physiological effects.
Scientific Research Applications
Building Block in Peptide Synthesis
L-Proline ethyl ester hydrochloride can be used as a building block in peptide synthesis . Peptides are short chains of amino acid monomers linked by peptide bonds, and they play crucial roles in biological functions.
Catalyst in Biginelli Condensation Reaction
This compound can act as a catalyst to synthesize 3,4-dihydropyrimidin-2-(1H)-ones via the Biginelli condensation reaction with aryl aldehydes, methyl acetoacetate, and urea . The Biginelli reaction is a multiple-component chemical reaction that creates 3,4-dihydropyrimidin-2-(1H)-ones from ethyl acetoacetate, benzaldehyde (substituted benzaldehydes), and urea.
Chiral Auxiliary in Asymmetric Diels-Alder Reaction
L-Proline derivatives, such as L-Proline ethyl ester hydrochloride, can be used as chiral auxiliaries in the asymmetric Diels-Alder reaction . The Diels-Alder reaction is a chemical reaction between a conjugated diene and a substituted alkene to form a substituted cyclohexene system.
Antihyperglycemic Activity
While not directly related to L-Proline ethyl ester hydrochloride, a similar compound, N-phenylacetyl-L-prolylglycine ethyl ester, has shown antihyperglycemic activity in experiments on adult Wistar rats with streptozotocin-induced diabetes . This suggests that L-Proline ethyl ester hydrochloride might also have potential applications in diabetes research.
Mechanism of Action
Target of Action
It’s worth noting that proline-based compounds have been studied for their interaction with various biological targets, including enzymes and cellular structures .
Mode of Action
Proline-based compounds have been known to interact with their targets through various mechanisms, such as enzyme inhibition or modulation of cellular processes .
Biochemical Pathways
Proline-based compounds can potentially influence a variety of biochemical pathways, depending on their specific targets and mode of action .
properties
IUPAC Name |
ethyl (2S)-pyrrolidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-2-10-7(9)6-4-3-5-8-6;/h6,8H,2-5H2,1H3;1H/t6-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUJGQVVONTYHLT-RGMNGODLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90186928 | |
| Record name | Ethyl L-prolinate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90186928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Ethyl pyrrolidine-2-carboxylate hydrochloride | |
CAS RN |
33305-75-8 | |
| Record name | L-Proline, ethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33305-75-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl L-prolinate hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033305758 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl L-prolinate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90186928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl L-prolinate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.757 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![(2R)-5-(Diaminomethylideneamino)-2-[(4-methoxyphenyl)sulfonylamino]pentanoic acid](/img/structure/B554913.png)

